5-Oxa-2-azaspiro[3.4]octan-8-one
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Overview
Description
5-Oxa-2-azaspiro[34]octan-8-one is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one can be achieved through multiple synthetic routes. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purifications, making them efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]octan-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octan-8-one has several applications in scientific research:
Biology: Its structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the oxygen atom present in 5-Oxa-2-azaspiro[3.4]octan-8-one.
1-Oxa-2-azaspiro[2.5]octane: Features a different ring size and arrangement.
5-Oxa-2-azaspiro[3.3]heptane: Contains a smaller ring system.
Uniqueness
This compound is unique due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms. This configuration provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-2-9-6(5)3-7-4-6/h7H,1-4H2 |
InChI Key |
LRYJRCBLIZJALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1=O)CNC2 |
Origin of Product |
United States |
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